3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide
Overview
Description
“3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide” is a chemical compound with the CAS number 1235406-28-6 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of “3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide” is 284.31 . The IUPAC name is 3-cyano-4-fluoro-N-(1H-1lambda3-thiazol-2-yl)benzenesulfonamide . The InChI code is 1S/C10H7FN3O2S2/c11-9-2-1-8(5-7(9)6-12)18(15,16)14-10-13-3-4-17-10/h1-5,17H,(H,13,14) .Scientific Research Applications
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Therapeutic Importance
- Scientific Field : Medicinal Chemistry
- Summary of Application : Thiophene and its substituted derivatives, which include “3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide”, are a very important class of heterocyclic compounds. They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
- Results or Outcomes : These compounds have been reported to be effective drugs in various disease scenarios. They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
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Synthesis
- Scientific Field : Organic Chemistry
- Summary of Application : “3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide” can be synthesized in the lab. The reaction progress is typically controlled by Thin Layer Chromatography (TLC) and detected by UV light .
- Results or Outcomes : The successful synthesis of this compound can be confirmed through 1H NMR and 13C NMR spectra .
Safety And Hazards
properties
IUPAC Name |
3-cyano-4-fluoro-N-(1,3-thiazol-2-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN3O2S2/c11-9-2-1-8(5-7(9)6-12)18(15,16)14-10-13-3-4-17-10/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHMZVOZPKVGSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NC2=NC=CS2)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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